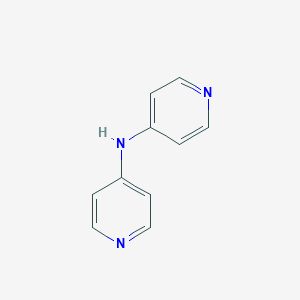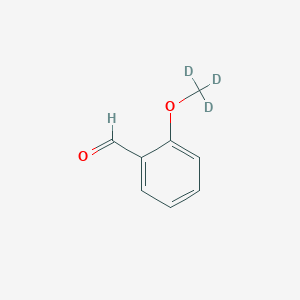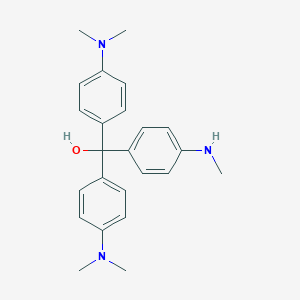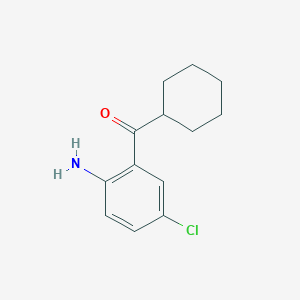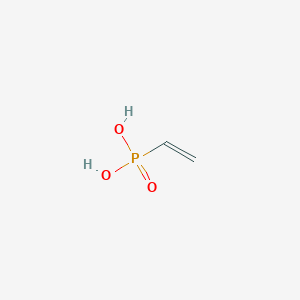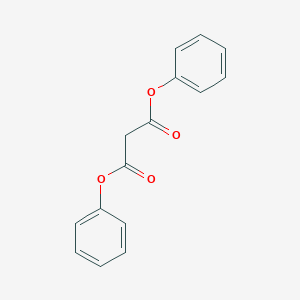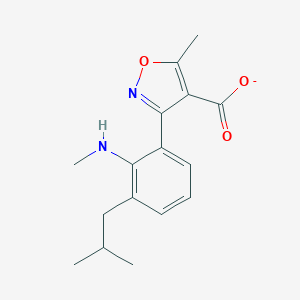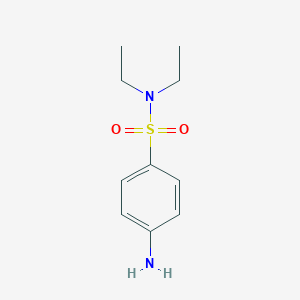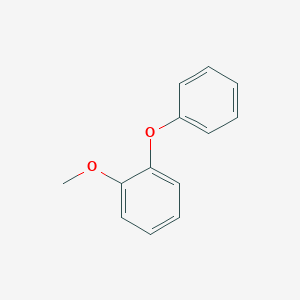
1-Methoxy-2-phenoxybenzene
Overview
Description
1-Methoxy-2-phenoxybenzene is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as p-Methoxydiphenyl ether and p-Methoxyphenyl phenyl ether .
Synthesis Analysis
The synthesis of 1-Methoxy-2-phenoxybenzene involves multiple steps. The exact process can vary, but it typically involves a nitration step, a conversion from the nitro group to an amine, and a bromination. The presence of electron-withdrawing groups can enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of 1-Methoxy-2-phenoxybenzene consists of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
1-Methoxy-2-phenoxybenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Methoxy-2-phenoxybenzene appears as a yellow to pale yellow to colorless oil . It has a molecular weight of 200.24 . The boiling point is 288.3ºC at 760mmHg . The density is 1.088g/cm3 .Scientific Research Applications
Catalytic Oxidation in Lignin Conversion
1-Methoxy-2-phenoxybenzene is structurally related to lignin-derived phenolic compounds. A study by Tarabanko and Tarabanko (2017) discusses the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde. This process is significant for converting lignin, a major component of plant biomass, into valuable chemicals. The study emphasizes the optimization of this process and the potential for efficient bioconversion of wood into aromatic aldehydes and cellulose (Tarabanko & Tarabanko, 2017).
Applications in Food Preservation
In the context of food preservation, phenolic compounds, including structures similar to 1-Methoxy-2-phenoxybenzene, have been studied for their antimicrobial properties. Galal (2006) reviews the effectiveness of natural product-based phenolic and non-phenolic antimicrobial food preservatives. The study emphasizes the potential of polyhydroxybenzene derivatives as effective antimicrobial agents or antioxidants, highlighting the significance of such phenolic structures in enhancing food safety and shelf life (Galal, 2006).
Role in Enzymatic Degradation of Pollutants
The enzymatic degradation of pollutants, including phenolic compounds, is a crucial area of environmental research. Husain (2006) discusses the potential applications of oxidoreductive enzymes in the decolorization and detoxification of textile dyes and other synthetic dyes from polluted water. The review highlights the efficiency of enzymatic treatments in degrading pollutants and the potential of enzymes like laccases, which might interact with phenolic compounds similar to 1-Methoxy-2-phenoxybenzene in these processes (Husain, 2006).
Environmental Reactivity and Biodegradation
Understanding the environmental reactivity and biodegradation of phenolic compounds is crucial for assessing their ecological impact. Liu, Chen, and Chen (2022) provide a comprehensive review of the atmospheric reactivity of methoxyphenols, compounds structurally related to 1-Methoxy-2-phenoxybenzene. This review covers the degradation pathways and secondary organic aerosol formation of methoxyphenols, highlighting the need for further research on their environmental impact and degradation mechanisms (Liu, Chen, & Chen, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methoxy-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWCQWMXHSVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871848 | |
| Record name | 1-Methoxy-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-phenoxybenzene | |
CAS RN |
1695-04-1 | |
| Record name | 2-Methoxydiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYPHENYL PHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



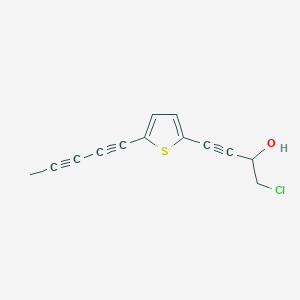
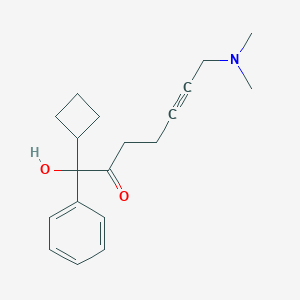
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
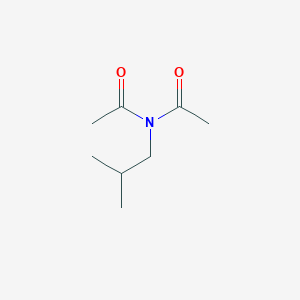
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
